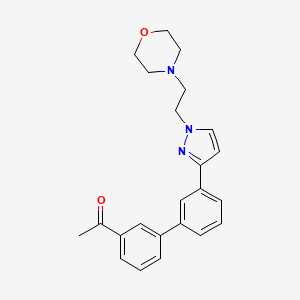

1-(3'-(1-(2-Morpholinoethyl)-1H-pyrazol-3-yl)biphenyl-3-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3'-{1-[2-(morpholin-4-yl)ethyl]pyrazol-3-yl}[1,1'-biphenyl]-3-yl)ethan-1-one is a member of the class of pyrazoles 1-[2-(morpholin-4-yl)ethyl]pyrazole carrying an additional 3'-acetyl-1,1'-biphenyl-3-yl group at position 3. An antagonist at LRH-1. It has a role as a LRH-1 antagonist. It is a member of pyrazoles, a member of morpholines, a methyl ketone, a ring assembly and an aromatic ketone.

Mecanismo De Acción

Target of Action

LRH-1 Inhibitor-3, also known as 1-(3’-(1-(2-Morpholinoethyl)-1H-pyrazol-3-yl)biphenyl-3-yl)ethanone or 1-[3-[3-[1-(2-morpholin-4-ylethyl)pyrazol-3-yl]phenyl]phenyl]ethanone, primarily targets the Liver Receptor Homolog-1 (LRH-1) . LRH-1 is a member of the nuclear receptor superfamily and is a ligand-regulated transcription factor that plays crucial roles in metabolism, development, and immunity .

Mode of Action

It is known that lrh-1 can be modulated by various synthetic ligands . When a ligand binds to the Ligand Binding Domain (LBD) of LRH-1, it induces a conformational change of the binding pocket, altering the orientation of the ligand-dependent activation function domain (AF-2). This drives the recruitment of cofactors, and the resulting complex translocates to the nucleus, where it binds to specific DNA-recognized binding sites, thereby affecting the expression of downstream genes .

Actividad Biológica

1-(3'-(1-(2-Morpholinoethyl)-1H-pyrazol-3-yl)biphenyl-3-yl)ethanone, commonly referred to as LRH-1 Inhibitor-3, is a compound that exhibits significant biological activity, particularly as an antagonist of the Liver Receptor Homolog-1 (LRH-1). This compound belongs to the class of pyrazoles and morpholines and has garnered attention for its potential therapeutic applications in various fields, including oncology and infectious diseases.

The primary mechanism of action for this compound is its role as an LRH-1 antagonist . LRH-1 is involved in regulating genes associated with metabolic processes, reproductive functions, and cancer progression. By inhibiting LRH-1, this compound may disrupt pathways that contribute to tumor growth and proliferation.

Antitumoral Activity

Research indicates that this compound exhibits concentration-dependent antitumoral activity against pancreatic adenocarcinoma cells. In a study by Kothari et al. (2016), the compound displayed significant cytotoxic effects, suggesting its potential use in cancer therapy targeting LRH-1 dependent pathways .

Antibacterial Activity

Recent studies have shown that derivatives related to this compound possess notable antibacterial properties. For instance:

- Staphylococcus aureus and Escherichia coli were effectively inhibited by synthesized pyrazole derivatives, with electron-withdrawing substitutions enhancing activity against Gram-positive bacteria .

Antifungal Activity

The compound has also been linked to antifungal activity. A series of structurally related pyrazole derivatives demonstrated moderate inhibitory effects against Gibberella zeae , indicating potential applications in fungicidal strategies .

Antiviral Effects

Notably, derivatives of this compound have shown promise as inhibitors of HIV-1 replication . A study highlighted N-arylsulfonyl derivatives that effectively reduced viral replication, suggesting a viable avenue for antiviral therapy .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Condition | Mechanism/Effect | Reference |

|---|---|---|---|

| Antitumoral | Pancreatic Adenocarcinoma | LRH-1 antagonism leading to cytotoxicity | Kothari et al., 2016 |

| Antibacterial | Staphylococcus aureus | Electron-withdrawing substitutions enhance efficacy | Khumar et al., 2018 |

| Escherichia coli | Enhanced effectiveness through molecular docking | Khumar et al., 2018 | |

| Antifungal | Gibberella zeae | Moderate inhibitory activity | Liu et al., 2012 |

| Antiviral | HIV-1 | Inhibition of viral replication | Che et al., 2015 |

Detailed Research Findings

In a comprehensive study examining the antitumoral effects of the compound, it was found that treatment with varying concentrations resulted in significant cell death in pancreatic cancer cell lines. Flow cytometry analysis indicated that this was primarily due to apoptosis, highlighting the compound's potential as a chemotherapeutic agent .

The antimicrobial studies revealed that modifications in the chemical structure significantly impacted the biological efficacy against various pathogens. The findings suggest that further structural optimization could lead to more potent antimicrobial agents .

Propiedades

IUPAC Name |

1-[3-[3-[1-(2-morpholin-4-ylethyl)pyrazol-3-yl]phenyl]phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2/c1-18(27)19-4-2-5-20(16-19)21-6-3-7-22(17-21)23-8-9-26(24-23)11-10-25-12-14-28-15-13-25/h2-9,16-17H,10-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRQICGVSRRRDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C3=NN(C=C3)CCN4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.